
Telmisartan glucuronide
Vue d'ensemble
Description
Le télmisartan glucuronide est un métabolite pharmacologiquement inactif du télmisartan, un antagoniste des récepteurs de l'angiotensine II utilisé principalement dans le traitement de l'hypertension artérielle. Le télmisartan est métabolisé de manière minimale dans le foie, et son métabolite principal, le télmisartan glucuronide, est formé par conjugaison avec l'acide glucuronique .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le télmisartan glucuronide est synthétisé par glucuronidation du télmisartan. Ce processus implique l'enzyme uridine diphosphate-glucuronosyltransférase (UGT), qui catalyse le transfert de l'acide glucuronique de l'uridine diphosphate-glucuronique au télmisartan .
Méthodes de production industrielle : La production industrielle du télmisartan glucuronide implique généralement l'utilisation d'enzymes UGT recombinantes dans un environnement de bioréacteur contrôlé. Les conditions réactionnelles, notamment le pH, la température et la concentration du substrat, sont optimisées pour maximiser le rendement et la pureté .
Analyse Des Réactions Chimiques
Types de réactions : Le télmisartan glucuronide subit principalement des réactions d'hydrolyse et de conjugaison. Il est relativement stable et ne subit pas d'oxydation, de réduction ou de substitution significative dans des conditions physiologiques .
Réactifs et conditions courantes :
Hydrolyse : L'hydrolyse acide ou enzymatique peut décomposer le télmisartan glucuronide en télmisartan et en acide glucuronique.
Produits principaux : Le principal produit de la réaction de glucuronidation est le télmisartan glucuronide lui-même. L'hydrolyse du télmisartan glucuronide produit du télmisartan et de l'acide glucuronique .
4. Applications de la recherche scientifique
Le télmisartan glucuronide a plusieurs applications dans la recherche scientifique :
Études pharmacocinétiques : Il est utilisé pour étudier le métabolisme et l'excrétion du télmisartan chez l'homme et l'animal.
Études d'interactions médicamenteuses : Les chercheurs utilisent le télmisartan glucuronide pour étudier les interactions médicamenteuses potentielles impliquant les enzymes UGT.
Toxicologie : Il aide à comprendre le profil de sécurité du télmisartan en étudiant ses métabolites inactifs.
5. Mécanisme d'action
Le télmisartan glucuronide lui-même est pharmacologiquement inactif. Sa formation et son excrétion sont essentielles pour la pharmacocinétique globale du télmisartan. Le composé parent, le télmisartan, exerce ses effets en bloquant sélectivement le récepteur de l'angiotensine II de type 1, ce qui entraîne une vasodilatation et une diminution de la pression artérielle .
Composés similaires :
Losartan glucuronide : Un autre métabolite glucuronide d'un antagoniste des récepteurs de l'angiotensine II, le losartan.
Valsartan glucuronide : Un métabolite glucuronide du valsartan, un autre bloqueur des récepteurs de l'angiotensine II.
Unicité : Le télmisartan glucuronide est unique en raison de sa forte affinité de liaison aux protéines plasmatiques et de son métabolisme minimal, ce qui contribue à la longue demi-vie du télmisartan . Contrairement à certains autres bloqueurs des récepteurs de l'angiotensine II, le télmisartan présente également une activité agoniste partielle pour le récepteur gamma activé par les proliférateurs de peroxysomes, offrant des avantages métaboliques supplémentaires .
Applications De Recherche Scientifique
Scientific Research Applications
-
Pharmacokinetic Studies
- Telmisartan glucuronide is crucial in understanding the metabolism and excretion pathways of telmisartan. It helps elucidate how telmisartan is processed in the body, particularly its absorption, distribution, metabolism, and excretion (ADME) characteristics. Research indicates that telmisartan exhibits nonlinear pharmacokinetics, which can be affected by factors such as dose and patient variability .
-
Drug Interaction Studies
- This compound is utilized to investigate potential interactions between telmisartan and other drugs metabolized by uridine diphosphate-glucuronosyltransferase (UGT) enzymes. Understanding these interactions is vital for optimizing therapeutic regimens and minimizing adverse effects in patients receiving multiple medications .
- Toxicology Assessments
-
Physiologically Based Pharmacokinetic Modeling
- Advanced modeling techniques, such as the target-mediated drug disposition (TMDD)-physiologically based pharmacokinetic (PBPK) model, incorporate this compound to simulate its pharmacokinetic behavior alongside its parent compound. This approach allows researchers to predict how changes in dosing or patient characteristics might affect drug behavior in vivo .
Case Studies and Research Findings
- A study using a TMDD-PBPK model demonstrated that telmisartan's nonlinear pharmacokinetics could be attributed to receptor saturation at therapeutic doses. The model incorporated both telmisartan and its glucuronide metabolite to provide a comprehensive understanding of their pharmacokinetic profiles .
- In vivo studies indicated that after oral administration of radio-labeled telmisartan, approximately 11% of plasma radioactivity was attributed to its glucuronide metabolite within an hour post-administration, highlighting the importance of this metabolite in evaluating drug efficacy and safety .
Mécanisme D'action
Telmisartan glucuronide itself is pharmacologically inactive. its formation and excretion are crucial for the overall pharmacokinetics of telmisartan. The parent compound, telmisartan, exerts its effects by selectively blocking the angiotensin II type 1 receptor, leading to vasodilation and reduced blood pressure .
Comparaison Avec Des Composés Similaires
Losartan Glucuronide: Another glucuronide metabolite of an angiotensin II receptor antagonist, losartan.
Valsartan Glucuronide: A glucuronide metabolite of valsartan, another angiotensin II receptor blocker.
Uniqueness: Telmisartan glucuronide is unique due to its high binding affinity for plasma proteins and its minimal metabolism, which contributes to the long half-life of telmisartan . Unlike some other angiotensin II receptor blockers, telmisartan also exhibits partial agonist activity towards peroxisome proliferator-activated receptor gamma, providing additional metabolic benefits .
Activité Biologique
Telmisartan, an angiotensin II receptor antagonist, is extensively used in the management of hypertension. Its metabolic pathway primarily involves glucuronidation, leading to the formation of telmisartan glucuronide, which plays a significant role in its pharmacokinetics and biological activity. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Metabolism and Pharmacokinetics
Telmisartan undergoes extensive metabolism, with glucuronidation being the principal pathway. The major metabolite identified is telmisartan 1-O-acylglucuronide , which accounts for a significant portion of telmisartan's metabolic clearance in humans and other mammals. The glucuronidation process is primarily facilitated by UDP-glucuronosyltransferases (UGTs) .
Key Findings on Metabolism
- Species Comparison : A study comparing liver microsomes from various species (cats, dogs, humans, and rats) revealed that cats exhibited the highest glucuronidation rates for telmisartan. The Michaelis-Menten kinetics for male and female cats showed values of 7.5 μM and 10 μM respectively, with values of 3.9 nmol/min/mg and 3.3 nmol/min/mg .
- UGT Enzyme Involvement : Human UGTs involved in telmisartan glucuronidation include UGT1A8, UGT1A7, and UGT1A9 . Notably, telmisartan does not appear to be a substrate for UGT1A6, indicating a unique metabolic profile in different species .
Biological Activity and Pharmacodynamics
The biological activity of this compound is crucial for its therapeutic effects. While telmisartan itself exhibits significant angiotensin II receptor antagonism, its glucuronide metabolite also contributes to its pharmacological profile.
Effects on Blood Pressure
Telmisartan effectively lowers blood pressure through its action on AT1 receptors. Studies have demonstrated that both telmisartan and its glucuronide metabolite can influence blood pressure regulation:
- Long-term Efficacy : In various animal models, telmisartan has shown sustained antihypertensive effects without rebound hypertension upon discontinuation .
- Kidney Protection : In patients with type 2 diabetes (T2D), telmisartan has been associated with reduced urinary albumin excretion, indicating renal protective effects. A correlation was noted between plasma exposure to telmisartan and reductions in urinary albumin-to-creatinine ratio (UACR) .
Case Studies
Two notable case studies highlight the adverse effects associated with telmisartan usage:
- Case Study 1 : A 69-year-old female patient developed myotoxicity after two weeks on telmisartan 80 mg daily. Elevated creatine kinase (CK) levels were observed (1228 IU/L), which normalized after switching to olmesartan .
- Case Study 2 : Another patient experienced generalized myalgia after ten days on the same dosage of telmisartan. CK levels were significantly high (975 IU/L) but returned to normal following a switch to candesartan . These cases suggest that while telmisartan is effective for hypertension, it may lead to significant muscle-related side effects in some patients.
Stability and Clearance of this compound
Telmisartan 1-O-acylglucuronide exhibits high chemical stability compared to other acylglucuronides. Studies indicate:
- Clearance Rates : Following intravenous administration in rats, the clearance rate for telmisartan 1-O-acylglucuronide was markedly higher than that of the parent compound .
- Protein Binding : The metabolite shows minimal covalent binding to human serum albumin, suggesting a lower risk of toxicity compared to other drugs .
Summary Table of Key Findings
Aspect | Telmisartan | This compound |
---|---|---|
Major Metabolic Pathway | Glucuronidation | Active Metabolite |
Key UGT Enzymes | UGT1A8, UGT1A7, UGT1A9 | N/A |
Blood Pressure Effect | Significant | Contributes |
Stability | Moderate | High |
Clearance Rate | Lower | Higher |
Adverse Effects | Myotoxicity reported | N/A |
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways and analytical methods for detecting telmisartan glucuronide in human plasma?
Telmisartan undergoes glucuronidation via UDP-glucuronosyltransferases (UGTs) to form its pharmacologically inactive acyl glucuronide. Detection in plasma typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards. Key parameters include a plasma protein binding rate >99.5% for telmisartan and a glucuronide-to-parent ratio of ~11% in plasma radioactivity after single-dose administration . For reproducibility, validate methods using freshly isolated or cryopreserved hepatocytes to account for inter-individual variability in UGT activity .
Q. Which UGT isoforms are predominantly responsible for telmisartan glucuronidation, and how is their contribution quantified?
UGT1A3 and UGT2B7 are primary isoforms, identified via relative activity factor (RAF)-scaling and product formation approaches. RAF-scaling uses recombinant UGT isoforms to calculate relative contributions, while product formation directly measures glucuronide levels. Both methods show concordance (R² = 0.65) with clinical data, with UGT1A3 contributing >50% to hepatic glucuronidation . Include negative controls (e.g., UGT1A1 inhibitors) to confirm specificity.
Q. How do experimental models (e.g., sandwich-cultured human hepatocytes) assess biliary excretion of this compound?
Use SCHH incubated with 1–20 µM telmisartan, followed by cell lysis and LC-MS/MS quantification of intracellular/biliary glucuronide. Differential equations model compartments (buffer, cells, bile) to estimate clearance parameters. For example, cryopreserved hepatocytes reduce biliary excretion by 30% compared to fresh isolates, highlighting the need to standardize cell sources .
Advanced Research Questions
Q. How can mechanistic modeling resolve contradictions in this compound’s uptake kinetics and metabolic clearance?
Ordinary differential equation (ODE) models integrate uptake (e.g., OAT3-mediated transport) and metabolic parameters. A two-compartment model with subcompartments for cells and bile (Fig. 2B in ) quantifies passive diffusion vs. active transport. Use NONMEM v7.3.0 to fit time-concentration profiles, adjusting for covariates like cell viability. Address discrepancies (e.g., interspecies differences) by comparing rat hepatocyte data to human clinical results .
Q. What methodological strategies improve sensitivity in detecting low-abundance this compound during slow metabolic turnover?
Product formation assays outperform substrate depletion methods for slow metabolizers. Optimize incubation times (≥24 hours) and use high-resolution MS with a lower limit of quantification (LLOQ) <1 nM. Structural differentiation of glucuronides (e.g., acyl vs. ether linkages) via collision-induced dissociation (CID) ensures accurate phenotyping . Validate with synthetic glucuronide standards (e.g., telmisartan acyl-α-D-glucuronide) .
Q. How do drug-drug interactions involving OAT3 transporters influence this compound renal clearance?
Co-administered OAT3 inhibitors (e.g., diclofenac, quercetin) reduce renal uptake of glucuronides by >40% in vitro. Design competition assays using HEK293 cells overexpressing OAT3 and measure IC₅₀ values. For in vivo extrapolation, apply physiologically based pharmacokinetic (PBPK) models incorporating glomerular filtration and active transport parameters .
Q. Methodological Considerations for Data Reporting
- Tables/Figures : Use descriptive titles (e.g., "Table 1: UGT Isoform Contributions to Telmisartan Glucuronidation") and ensure self-explanatory formatting .
- Reproducibility : Detail hepatocyte sourcing (fresh vs. cryopreserved) and incubation conditions (buffer pH, temperature) .
- Conflict Resolution : Address interspecies variability by cross-validating rodent data with human hepatocyte models .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoyl]oxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H38N4O8/c1-4-9-30-41-31-21(2)18-24(36-40-27-12-7-8-13-28(27)42(36)3)19-29(31)43(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)38(49)51-39-34(46)32(44)33(45)35(50-39)37(47)48/h5-8,10-19,32-35,39,44-46H,4,9,20H2,1-3H3,(H,47,48)/t32-,33-,34+,35-,39-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOBUBSULFIXAR-QQPFWGBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C=C(C=C2C)C6=NC7=CC=CC=C7N6C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C=C(C=C2C)C6=NC7=CC=CC=C7N6C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H38N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043598 | |
Record name | Telmisartan glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001043598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250780-40-6 | |
Record name | Telmisartan glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250780406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Telmisartan glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001043598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TELMISARTAN GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/103F5D8G3S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.